![molecular formula C13H23NO2S B2512615 3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid CAS No. 1638737-87-7](/img/structure/B2512615.png)
3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C13H23NO2S and a molecular weight of 257.39 g/mol. This compound is notable for its potential therapeutic applications and its unique chemical structure, which includes a quinolizidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid typically involves the reaction of quinolizidine derivatives with thiol-containing compounds under controlled conditions. One common method includes the use of microwave activation to reduce reaction time and improve yield . The reaction is catalyzed by environmentally benign solid acids such as montmorillonite K-10, which enhances the efficiency and sustainability of the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of recyclable catalysts and solvent-free conditions is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes and receptors involved in cellular signaling pathways. This modulation can lead to changes in cellular function, which may explain its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinolizidine derivatives: These compounds share the quinolizidine ring system and exhibit similar chemical properties.
Thiol-containing compounds: Compounds with sulfanyl groups that undergo similar chemical reactions.
Uniqueness
3-[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid is unique due to its specific combination of a quinolizidine ring and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c15-13(16)6-9-17-10-11-4-3-8-14-7-2-1-5-12(11)14/h11-12H,1-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUMFIPKYPSYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CSCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(5-oxopyrrolidine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2512532.png)
![3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2512534.png)
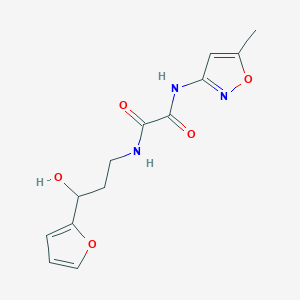
![2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2512543.png)
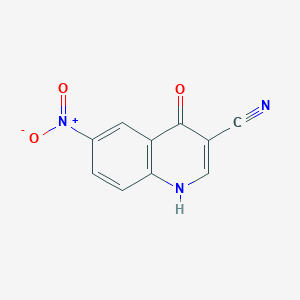
![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2512545.png)
![2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2512548.png)
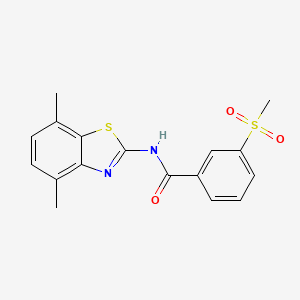
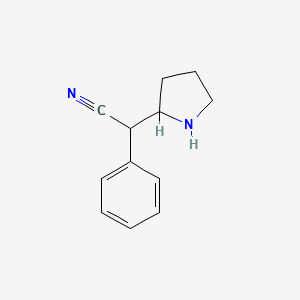
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2512551.png)
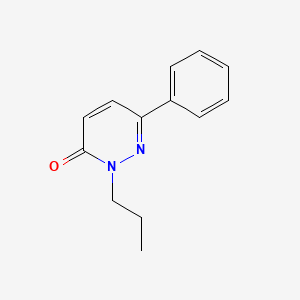
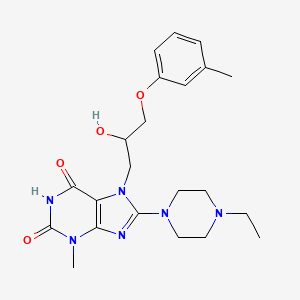
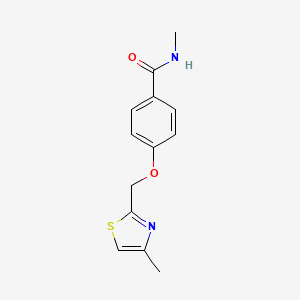
![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2512555.png)
